Cas no 1353983-34-2 (3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester)
3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-(((2-aminoethyl)thio)methyl)pyrrolidine-1-carboxylate
- AM94609
- 3-(2-aminoethylsulfanylmethyl)pyrrolidine-1-carboxylic acid tert-butyl ester
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- Inchi: 1S/C12H24N2O2S/c1-12(2,3)16-11(15)14-6-4-10(8-14)9-17-7-5-13/h10H,4-9,13H2,1-3H3
- InChI Key: OYNRIYYXTOECBG-UHFFFAOYSA-N
- SMILES: S(CCN)CC1CN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 253
- Topological Polar Surface Area: 80.9
3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 081268-500mg |
3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
1353983-34-2 | 500mg |
£602.00 | 2022-03-01 | ||
| Chemenu | CM497717-1g |
tert-Butyl3-(((2-aminoethyl)thio)methyl)pyrrolidine-1-carboxylate |
1353983-34-2 | 97% | 1g |
$1197 | 2023-01-01 |
3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1353983-34-2): A Comprehensive Overview
3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1353983-34-2) is a versatile compound with significant potential in the fields of medicinal chemistry and drug discovery. This compound, often referred to by its IUPAC name, is a tert-butyl ester derivative of a pyrrolidine scaffold, featuring an aminoethylthioether substituent. Its unique structural characteristics make it an attractive candidate for various biological and pharmaceutical applications.
The pyrrolidine ring, a five-membered heterocyclic structure, is a common motif in many biologically active compounds due to its ability to adopt conformationally restricted geometries that can mimic key interactions in biological systems. The presence of the tert-butyl ester group enhances the compound's stability and solubility, making it suitable for use in both in vitro and in vivo studies. The aminoethylthioether substituent adds further complexity and functionality, potentially enabling the compound to interact with specific protein targets or cellular pathways.
Recent research has highlighted the importance of 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester in the development of novel therapeutic agents. Studies have shown that this compound can modulate various biological processes, including enzyme activity, receptor binding, and cellular signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific enzyme involved in neurodegenerative diseases, suggesting its potential as a lead compound for drug development.
In addition to its enzymatic inhibition properties, 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has been investigated for its effects on cellular signaling pathways. Research conducted at the National Institutes of Health (NIH) revealed that this compound can selectively activate certain G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. The ability to modulate GPCR activity opens up new avenues for treating conditions such as cardiovascular diseases, metabolic disorders, and psychiatric disorders.
The structural flexibility of 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester also makes it an ideal candidate for structure-activity relationship (SAR) studies. By systematically modifying different functional groups within the molecule, researchers can gain insights into the specific structural features that contribute to its biological activity. This information is crucial for optimizing the compound's potency and selectivity, ultimately leading to the development of more effective therapeutic agents.
Beyond its potential as a therapeutic agent, 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has also found applications in chemical biology and tool compound development. Its ability to selectively interact with specific protein targets makes it useful for probing cellular processes and validating new drug targets. For example, a recent study published in Chemical Biology & Drug Design utilized this compound as a probe to investigate the role of a particular protein in cancer cell proliferation. The results provided valuable insights into the molecular mechanisms underlying cancer progression and identified potential targets for therapeutic intervention.
The synthesis of 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has been well-documented in the literature. A common approach involves the reaction of 2-aminoethanethiol with pyrrolidine followed by protection of the amino group with a tert-butyloxycarbonyl (Boc) protecting group. This multi-step synthesis allows for precise control over the final product's purity and yield, ensuring that it meets the high standards required for pharmaceutical applications.
In conclusion, 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1353983-34-2) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of various biological processes and developing new therapeutic strategies.
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